molecular formula C18H22N6O B12229102 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile

2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile

Cat. No.: B12229102
M. Wt: 338.4 g/mol
InChI Key: ALDHPSNZRISCEB-UHFFFAOYSA-N
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Description

2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile typically involves multiple steps, including the formation of the pyridazine and pyrimidine rings, followed by their coupling with the pyrrolidine moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitriles to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield halogenated derivatives.

Scientific Research Applications

2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile is unique due to its combination of pyridazine, pyrimidine, and pyrrolidine rings, which provide a versatile scaffold for various chemical modifications and applications.

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

2-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C18H22N6O/c1-18(2,3)15-4-5-16(23-22-15)25-12-13-7-9-24(11-13)17-20-8-6-14(10-19)21-17/h4-6,8,13H,7,9,11-12H2,1-3H3

InChI Key

ALDHPSNZRISCEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=NC=CC(=N3)C#N

Origin of Product

United States

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